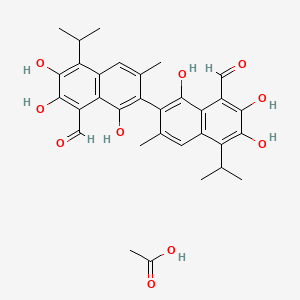

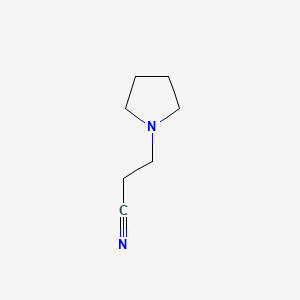

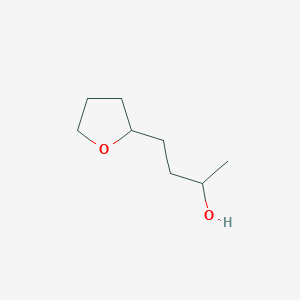

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

説明

The compound "1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene" is a derivative of anthracene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related anthracene derivatives. For instance, the synthesis of various octahydroanthracenes with active functional groups suggests the potential for further chemical modifications and the creation of complex molecular structures .

Synthesis Analysis

The synthesis of anthracene derivatives is a topic of interest due to their potential applications. The first paper describes the synthesis of a stable radical derivative of anthracene, which is a significant achievement in the field of stable radicals . The second paper discusses the synthesis of 10-oxo-9-hydroxy-9-methyl-1,2,3,4,4a,9,9a,10-octahydroanthracenes, which are structurally analogous to the DCB ring system of tetracyclines, indicating the versatility of anthracene derivatives in synthesis .

Molecular Structure Analysis

Although the exact molecular structure of "1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene" is not discussed, the related compounds in the papers suggest that such molecules can have complex structures with multiple substituents affecting their chemical behavior. The presence of functional groups such as halogens, hydroxyl, and ketonic carbonyl groups can significantly influence the reactivity and properties of these molecules .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do highlight the reactivity of similar compounds. For example, the stable radical mentioned in the first paper could be a precursor to other chemical reactions due to its unique electronic structure . The second paper implies that the synthesized octahydroanthracenes have functional groups that allow for further chemical transformations, which could be relevant for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene" can be inferred to some extent from the related compounds. The presence of multiple methyl groups would likely make the compound hydrophobic and could affect its melting and boiling points. The octahydroanthracenes described in the second paper have active functional groups that could interact with other chemicals, suggesting that the compound

科学的研究の応用

Chemical Transformations and Reactions

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene undergoes various chemical transformations, such as Friedel–Crafts rearrangements, leading to the formation of new hydrocarbons with distinct properties. For instance, its treatment with aluminum chloride produces a hydrocarbon with a conjugated olefinic double bond, which can be further analyzed using spectral data and oxidative studies (Barclay, Gray, & Milligan, 1961).

Synthesis and Structural Analysis

The compound has been involved in the synthesis of derivatives with altered structures. For example, its variant 2,3,6,7-Tetrakis(trimethylsilyl)-1,1,4,4,5,5,8,8-octamethyl-1,4,5,8-tetrasila-1,4,5,8-tetrahydroanthracene exhibits a highly folded structure due to steric repulsion, which can be contrasted with almost planar structures in related compounds. Such structural variations are critical in understanding molecular interactions and properties (Tsukasa Matsuo, Hidetoshi Watanabe, & Akira Sekiguchi, 2000).

Radical-Cation Salt Formation

The compound is also used in the preparation of radical-cation salts, such as 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8-octahydranthracene-9,10-diol. These salts are studied for their robust properties and potential in various applications, including in the fields of conductivity and magnetism (Rathore, Burns, & Deselnicu, 2005).

Electochemical Sensing Applications

The derivative Octamethyl-1, 1′-di(2-pyridyl)ferrocene is notable for its use as a molecular electrochemical sensor for divalent metal ions such as magnesium, calcium, zinc, and cadmium. This illustrates the potential of modified compounds of 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene in sensing and detection applications (Siemeling, Neumann, Stammler, & Salmon, 2002).

Role in Thermal Behavior and Coal Liquefaction

The thermal behavior of 1,2,3,4,5,6,7,8-Octahydroanthracene and its derivatives is significant in understanding the processes like coal liquefaction. Studies have shown that these compounds, at high temperatures, can undergo reactions such as ring contraction and dehydrogenation, crucial for understanding coal liquefaction dynamics (Collin, Gilbert, Rottendorf, & Wilson, 1985).

特性

IUPAC Name |

1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34/c1-19(2)9-10-20(3,4)16-14-18-17(13-15(16)19)21(5,6)11-12-22(18,7)8/h13-14H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABKENULMAEYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC3=C(C=C21)C(CCC3(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280983 | |

| Record name | 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene | |

CAS RN |

22306-30-5 | |

| Record name | 22306-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)